Terameprocol Exhibits a ~10-Fold Potency Advantage Over NDGA in Sp1-Mediated Transcriptional Inhibition
Terameprocol demonstrates a significantly greater potency as an Sp1 inhibitor compared to its parent compound, nordihydroguaiaretic acid (NDGA). In multiple myeloma (MM) cell lines, terameprocol achieves ≥80% inhibition of DNA synthesis at 24 hours with an IC50 range of 1–10 µM [1]. In contrast, NDGA exhibits an IC50 of approximately 30–40 µM for growth inhibition in various breast cancer cell lines under similar assay conditions, requiring substantially higher concentrations to achieve comparable anti-proliferative effects [2]. This difference is attributed to the selective targeting of Sp1-DNA binding by the fully methylated terameprocol, a mechanism distinct from NDGA's broader activity profile [3].
| Evidence Dimension | IC50 for cell growth/DNA synthesis inhibition |
|---|---|
| Target Compound Data | 1–10 µM (multiple myeloma cell lines, 24h) |
| Comparator Or Baseline | NDGA: ~30–40 µM (breast cancer cell lines, 4 days) |
| Quantified Difference | Approximately 3- to 40-fold lower IC50 for Terameprocol |
| Conditions | In vitro cell proliferation/DNA synthesis assays; multiple myeloma (Terameprocol) and breast cancer (NDGA) cell lines. |
Why This Matters
Procuring terameprocol ensures experimental outcomes are driven by specific Sp1 pathway modulation rather than the confounding, less potent, and multi-targeted effects of unmodified NDGA.
- [1] Fulciniti M, et al. Sp1 Transcription Factor as a Novel Therapeutic Target in Multiple Myeloma (MM). Blood. 2008;112(11):3664. DOI: 10.1182/blood.V112.11.3664.3664. View Source
- [2] Youngren JF, et al. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells. Breast Cancer Res Treat. 2005;94(1):37-46. DOI: 10.1007/s10549-005-6939-z. View Source
- [3] Smolewski P. Terameprocol, a novel site-specific transcription inhibitor with anticancer activity. IDrugs. 2008 Mar;11(3):204-14. PMID: 18311658. View Source
